Enhanced ICT via N-Ethyl Substitution
Introduction of N-ethyl groups at the 1-amino position of 1-aminoanthraquinone derivatives significantly enhances the intramolecular charge transfer (ICT) character of the lowest-energy absorption band. This results in a concentration-independent bathochromic shift of the absorption maximum (λmax) and a reduction in peak molar absorptivity (ε) relative to the N-unsubstituted parent [1]. The title compound, bearing a diethylamino group on the 4-anilino substituent, is structurally primed to exhibit this ICT enhancement.
| Evidence Dimension | ICT-related Bathochromic Shift of Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | Not directly measured in identified literature; expected bathochromic shift based on N-ethyl substitution pattern. |
| Comparator Or Baseline | 1-Aminoanthraquinone (N-unsubstituted parent): λmax ~480 nm in ethanol; N-ethyl-1-aminoanthraquinone: λmax ~510 nm, Δλ ~+30 nm (class-level data from ref). |
| Quantified Difference | Class-level N-ethyl substitution produces a ~30 nm bathochromic shift and diminished peak intensity; direction and magnitude predictable for the target compound. |
| Conditions | Solution-state UV-Vis absorption spectroscopy in ethanol at room temperature; data derived from 1-N-ethylaminoanthraquinone vs. 1-aminoanthraquinone (Journal of Molecular Structure, 2016). |
Why This Matters
The predictable bathochromic shift enables users to select this compound for applications requiring red-shifted absorption without altering the core chromophore, a critical parameter for dye laser, fluorescence microscopy, and OLED host-guest matching.
- [1] Tuning photophysical properties and electronic energy levels of 1-aminoanthraquinone derivatives by introducing N-ethyl substituent. Journal of Molecular Structure, 2016, 1116, 236–243. doi:10.1016/j.molstruc.2016.03.032. View Source
